N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWIYZKAVWYNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 2,3-dichlorophenyl group and a pyrrolidine moiety. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including our compound of interest. A notable study demonstrated that modifications to the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Cancer Cells
In vitro studies using A549 human pulmonary adenocarcinoma cells showed that the compound significantly reduced cell viability. The following table summarizes the observed effects:
The results indicated a substantial reduction in cell viability, suggesting that the compound may act through mechanisms such as apoptosis or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of the dichlorophenyl group enhances its potency.
Case Study: Antimicrobial Assays
A comparative analysis of various derivatives showed that those with similar structural features exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| This compound | 3.125 | S. aureus | |
| Control (Ciprofloxacin) | 2.0 | S. aureus |
These findings suggest that this compound could serve as a lead for developing new antibacterial agents.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation and bacterial survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- Imidazo[1,2-b]pyridazine Core (): The compound N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide replaces the pyrimidine core with an imidazo[1,2-b]pyridazine system. The fluorophenyl and methoxyphenyl substituents may improve metabolic stability compared to dichlorophenyl groups due to reduced susceptibility to oxidative metabolism .
- Thieno[2,3-d]pyrimidine Core (): The compound N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide features a sulfur-containing thienopyrimidine core. The sulfur atom introduces electronic effects that could modulate charge distribution and binding kinetics. The dimethylaminoethyl group enhances water solubility, while the tetrahydro-2H-pyran-4-yloxy substituent provides steric bulk to resist enzymatic degradation .
Substituent Analysis
Hypothetical Pharmacological Implications
- Target Compound : The dichlorophenyl group may favor CNS penetration, while the pyrrolidinyl group could reduce hERG channel binding risks compared to more basic amines.
- Imidazo[1,2-b]pyridazine Analog : The fluorine atoms may prolong half-life by blocking metabolic hot spots, and the methoxy group could enhance solubility via hydrogen bonding .
- Thienopyrimidine Analog: The dimethylaminoethyl group likely improves oral bioavailability, and the pyran-4-yloxy moiety may increase plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
